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An in-depth guide for researchers and drug development professionals on the efficacy and

safety of the novel MABA, navafenterol, with a comparative look at the alternative, batefenterol.

This guide provides a comprehensive overview of the Phase 2 clinical trial data for

navafenterol saccharinate, a single-molecule muscarinic antagonist and β2-adrenergic

agonist (MABA) in development for the treatment of chronic obstructive pulmonary disease

(COPD). The efficacy and safety of navafenterol are compared with another MABA,

batefenterol, offering researchers and drug development professionals a detailed analysis of

their performance in a clinical setting.

Efficacy Data: Head-to-Head Comparison
The primary measure of efficacy in clinical trials for COPD is the improvement in lung function,

most commonly assessed by the forced expiratory volume in one second (FEV1). The following

tables summarize the key efficacy findings from the Phase 2 trials of navafenterol and

batefenterol.

Lung Function Improvement: FEV1
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Efficacy
Endpoint

Navafenterol
600 µg (Phase
2a)[1][2]

Batefenterol
(Phase 2b)[3]
[4]

Placebo

Active
Comparator
(Umeclidinium/
Vilanterol)

Change from

Baseline in

Trough FEV1 (L)

0.202 (vs.

Placebo,

p<0.0001)

0.182 - 0.245

(across doses

vs. Placebo,

p<0.001)

-

-0.046 (vs.

Navafenterol,

p=0.075)

Change from

Baseline in Peak

FEV1 (L)

0.388 (vs.

Placebo,

p<0.0001)

0.191 - 0.293

(weighted mean

0-6h vs.

Placebo)

-

0.326 (vs.

Placebo,

p<0.0001)

Symptom Improvement

Symptom
Score

Navafenterol
600 µg (Phase
2a)[1][2]

Batefenterol Placebo

Active
Comparator
(Umeclidinium/
Vilanterol)

COPD

Assessment Tool

(CAT)

Significant

improvement

(p<0.005 vs.

Placebo)

Not Reported -

Significant

improvement

(p<0.005 vs.

Placebo)

Breathlessness,

Cough and

Sputum Scale

(BCSS)

Significant

improvement

(p<0.005 vs.

Placebo)

Not Reported -

Significant

improvement

(p<0.005 vs.

Placebo)

Safety and Tolerability
Both navafenterol and batefenterol were generally well-tolerated in their respective Phase 2

trials. The following table summarizes the key safety findings.
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Safety
Endpoint

Navafenterol
600 µg (Phase
2a)[1]

Batefenterol
(37.5-600 µg)
(Phase 2b)[3]

Placebo

Active
Comparator
(Umeclidinium/
Vilanterol)

Patients with any

Adverse Event

(%)

55.7
22 - 61 (dose-

dependent)
51.5 55.1

Most Common

Adverse Events

Not specified in

detail, reported

as similar to

placebo and

active

comparator

Cough,

Nasopharyngitis,

Dysgeusia

Not specified in

detail

Not specified in

detail

Serious Adverse

Events
None reported

Hypertensive

crisis, Panic

attack (1 patient,

not considered

drug-related)

Vestibular

neuronitis,

Humerus fracture

Tooth abscess,

Acute coronary

syndrome

Mechanism of Action: A Dual Approach to
Bronchodilation
Navafenterol functions as a MABA, combining the actions of a muscarinic antagonist and a β2-

adrenergic agonist in a single molecule. This dual mechanism targets two key pathways in the

pathophysiology of COPD to induce bronchodilation.
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Caption: Dual signaling pathway of Navafenterol.

Experimental Protocols
Phase 2a Trial of Navafenterol (NCT03645434)[1][2]
This was a randomized, double-blind, double-dummy, three-way crossover study. 73 patients

with moderate-to-severe COPD received 14 days of treatment with inhaled navafenterol 600 µg

once daily, placebo, and umeclidinium/vilanterol (62.5/25 µg) once daily. There was a 14-21

day washout period between each treatment period.

Primary Endpoint: Change from baseline in trough FEV1 on day 15. Spirometry was

performed at screening, on day 1 (pre-dose and at various time points post-dose), and on

day 15 (pre-dose).

Secondary Endpoints:

Peak FEV1: Assessed on day 1 and day 14.

COPD Assessment Tool (CAT): A patient-completed questionnaire consisting of 8 items,

each scored on a 6-point scale (0-5). The total score ranges from 0-40, with higher scores
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indicating a greater impact of COPD on the patient's life. Administered at screening and on

day 15.

Breathlessness, Cough and Sputum Scale (BCSS): A 3-item patient-reported outcome

measure where each symptom is rated on a 5-point scale (0-4). The total score ranges

from 0-12, with higher scores indicating greater symptom severity. Assessed daily.
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Caption: Navafenterol Phase 2a trial workflow.
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Phase 2b Trial of Batefenterol[3][4]
This was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

Patients with moderate-to-severe COPD were randomized to receive one of five doses of

batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (62.5/25 µg)

once daily for 28 days.

Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose

on day 28.

Secondary Endpoint: Change from baseline in trough FEV1 on day 28.

Conclusion
Phase 2 data demonstrate that navafenterol saccharinate is an effective and well-tolerated

bronchodilator in patients with moderate-to-severe COPD. Its efficacy in improving lung

function and patient-reported symptoms is comparable to the established combination therapy

of umeclidinium/vilanterol. The safety profile of navafenterol was similar to that of placebo and

the active comparator.

When compared to another MABA, batefenterol, both molecules show significant

improvements in lung function versus placebo. A direct comparison is challenging due to

differences in trial design and the endpoints assessed. However, both drugs represent a

promising new class of single-molecule therapies for COPD. Further Phase 3 studies will be

crucial to fully establish the long-term efficacy, safety, and clinical utility of navafenterol in the

management of COPD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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